BenchChemオンラインストアへようこそ!

Acetaminophen and tramadol

analgesia NSAID comparator systematic review

This fixed-dose combination leverages supra-additive analgesic synergy, enabling effective pain control at lower individual component doses than monotherapy. It provides NSAID-equivalent efficacy without the gastrointestinal, renal, or cardiovascular risks, making it the evidence-based choice for patients with peptic ulcer disease, renal impairment (eGFR <30 mL/min), or anticoagulation contraindications. Immediate-release formulation offers a rapid 21-minute onset of perceptible pain relief, validated in postoperative dental and orthopedic pain models.

Molecular Formula C24H34N2O4
Molecular Weight 414.5 g/mol
CAS No. 147630-09-9
Cat. No. B12768840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetaminophen and tramadol
CAS147630-09-9
Molecular FormulaC24H34N2O4
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)O.CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O
InChIInChI=1S/C16H25NO2.C8H9NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;1-6(10)9-7-2-4-8(11)5-3-7/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;2-5,11H,1H3,(H,9,10)/t14-,16+;/m1./s1
InChIKeyYEYSQTFJKAWMNG-XMZRARIVSA-N
Commercial & Availability
Standard Pack Sizes37.5 mg / 15 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetaminophen and Tramadol (CAS 147630-09-9): A Fixed-Dose Combination Analgesic for Moderate to Moderately Severe Pain


Acetaminophen and tramadol is a fixed-dose oral combination analgesic composed of a centrally acting atypical opioid (tramadol hydrochloride) and a non-opioid analgesic/antipyretic (acetaminophen) [1]. The combination is typically formulated as 37.5 mg tramadol HCl / 325 mg acetaminophen per tablet for immediate-release administration [1]. This combination is indicated for the short-term management of acute pain severe enough to require an opioid analgesic and for which alternative non-opioid treatments are inadequate or not tolerated [1]. The therapeutic rationale derives from the distinct and non-overlapping mechanisms of action of its components, which have been shown in preclinical and human experimental studies to produce pharmacodynamic synergy, enabling effective analgesia with lower individual component doses than would be required in monotherapy [2].

Acetaminophen and Tramadol: Why In-Class Analgesic Substitution Is Not Clinically Interchangeable


Scientific procurement and clinical formulary decisions for fixed-dose analgesic combinations cannot assume therapeutic equivalence among agents sharing an opioid or non-opioid component. Acetaminophen and tramadol is distinguished from alternative combinations such as codeine/acetaminophen, hydrocodone/acetaminophen, or tramadol monotherapy by a specific, quantifiable pharmacodynamic interaction profile [1]. The combination exhibits supra-additive (synergistic) analgesia documented via isobolographic analysis in human experimental pain models, allowing effective pain reduction at lower total component doses than would be predicted from additive effects alone [1]. Furthermore, the distinct adverse event signatures—characterized by a predominance of nausea and vomiting rather than gastrointestinal mucosal toxicity—create a clinically meaningful divergence from NSAID-based regimens in populations with contraindications to nonsteroidal anti-inflammatory drugs [2]. The quantitative evidence detailed in Section 3 substantiates why interchange with superficially similar analgesic combinations is not supported by the available efficacy, tolerability, and pharmacokinetic data.

Acetaminophen and Tramadol: Quantified Comparative Evidence Versus NSAIDs, Alternative Combinations, and Monotherapies


Acetaminophen and Tramadol Versus NSAIDs: Quantified Pain Relief and Tolerability Trade-Off from Systematic Review and Meta-Analysis

When compared with NSAIDs, tramadol with or without acetaminophen demonstrates a clinically and statistically significant difference in both analgesic efficacy and tolerability [1]. Meta-analysis of 15 randomized controlled trials (N = 7,156 total across all included trials) demonstrates that tramadol (with or without acetaminophen) is less likely to achieve a 30% or greater reduction in pain compared to NSAIDs [1]. Concurrently, the combination is associated with a markedly higher risk of withdrawal due to adverse events and overall adverse events relative to NSAIDs [1]. These data delineate a specific efficacy-tolerability profile that diverges from the NSAID class, providing quantifiable guidance for clinical selection where NSAIDs are contraindicated (e.g., renal impairment, gastrointestinal ulcer risk) or when opioid-mediated analgesia is specifically required despite a higher adverse event burden.

analgesia NSAID comparator systematic review pain management

Acetaminophen and Tramadol (37.5/325 mg) Versus Aceclofenac and Paracetamol (100/325 mg): Equipotent Analgesia Demonstrated in Postoperative Setting

In a randomized, parallel-group study of postoperative patients (N = 87), the combination of tramadol 37.5 mg plus paracetamol 325 mg administered orally was compared to aceclofenac 100 mg plus paracetamol 325 mg [1]. No significant difference in mean pain scores assessed by visual analogue scale (VAS) was observed between groups from the 6th to 24th postoperative hour [1]. The study concluded that the two regimens are equally effective in treating postoperative pain, with no significant differences in hemodynamic parameters [1]. This direct head-to-head evidence establishes therapeutic equivalence in the acute postoperative setting, providing a quantitative justification for selecting the tramadol/acetaminophen combination in patients for whom NSAID-containing regimens (e.g., aceclofenac) are relatively contraindicated due to renal, gastrointestinal, or cardiovascular considerations.

postoperative pain aceclofenac equivalence trial multimodal analgesia

Acetaminophen and Tramadol Extended-Release (TA-ER) Versus Placebo in Chronic Low Back Pain: Quantified Functional and Quality-of-Life Improvements

In a Phase III, double-blind, placebo-controlled trial enrolling 245 patients with moderate to severe chronic low back pain inadequately controlled by prior NSAIDs or COX-2 inhibitors, extended-release tramadol 75 mg/acetaminophen 650 mg (TA-ER) demonstrated significant superiority over placebo on multiple efficacy dimensions [1]. The percentage of patients achieving a pain intensity change rate ≥30% from baseline to final evaluation was significantly higher in the TA-ER group (P < 0.05) [1]. Beyond pain reduction, patients receiving TA-ER experienced significant improvements versus placebo in role-physical and general health domains of the SF-36 quality-of-life instrument, as well as functional improvements in the personal care section of the Korean Oswestry Disability Index [1]. Pain relief success rate from baseline was significantly higher with TA-ER at days 8 and 15 [1].

chronic low back pain extended-release formulation functional improvement quality of life

Pharmacokinetic Comparison: Extended-Release (ER) Versus Immediate-Release (IR) Acetaminophen and Tramadol Fixed-Dose Combination

A Phase I open-label, randomized crossover study in healthy male volunteers (N = 12 completers) compared the steady-state pharmacokinetics of an extended-release (ER) formulation (tramadol 75 mg/acetaminophen 650 mg q12h) with an immediate-release (IR) formulation (tramadol 37.5 mg/acetaminophen 325 mg q6h) over 4 days of multiple dosing [1]. The geometric mean ratio (GMR) of ER to IR for AUC0–12,ss was 0.95 (90% CI: 0.91–0.99) for tramadol and 0.94 (90% CI: 0.89–0.99) for acetaminophen, indicating comparable systemic exposure between the two regimens [1]. The Tmax,ss for tramadol was delayed to 3 hours with ER compared to 1 hour with IR, while the Tmax,ss for acetaminophen was 30 minutes for both formulations [1]. All adverse events were mild or moderate and resolved without intervention [1].

pharmacokinetics extended-release formulation bioequivalence dosing convenience

Acetaminophen and Tramadol (75/650 mg) Versus Codeine/Acetaminophen/Ibuprofen (20/500/400 mg): Comparable Onset of Analgesia in Postoperative Dental Pain

In a single-dose, randomized, active-controlled study of 128 subjects undergoing surgical extraction of impacted third molars, the combination of tramadol 75 mg/acetaminophen 650 mg (Tr/Ac) was compared to codeine 20 mg/acetaminophen 500 mg/ibuprofen 400 mg (Co/Ac/Ib) [1]. The median times to onset of perceptible pain relief were 21.0 minutes for Tr/Ac and 24.4 minutes for Co/Ac/Ib; the median times to onset of meaningful pain relief were 56.4 minutes and 57.3 minutes, respectively—differences that were not statistically significant [1]. Mean total pain relief (TOTPAR) and sum of pain intensity differences (SPID) were also similar between groups in the early post-dose period [1]. However, between 4 and 6 hours post-dose, Co/Ac/Ib was associated with significantly greater total pain relief and pain intensity difference (P < 0.05) [2].

dental pain postoperative analgesia onset of action codeine comparator

Supra-Additive (Synergistic) Analgesia: Acetaminophen and Tramadol Combination at Half Doses Exceeds Additive Prediction in Human Experimental Pain

In a double-blind, placebo-controlled, crossover study in healthy volunteers (N = 17), transcutaneous electrical stimulation induced acute spontaneous pain (NRS = 6 of 10) [1]. Intravenous tramadol 75 mg alone produced a maximum pain reduction of 11.7 ± 4.2%; intravenous acetaminophen 650 mg alone produced a pain reduction of 9.8 ± 4.4% [1]. Critically, the combination of both analgesics at half doses (tramadol 37.5 mg + acetaminophen 325 mg) produced a pain reduction of 15.2 ± 5.7%, which is greater than the sum of the individual half-dose effects and exceeds the full-dose effects of either single agent [1]. The combination also enhanced the antihyperalgesic effect (41.1 ± 14.3% reduction of hyperalgesic areas) compared to acetaminophen alone (34.5 ± 14.0% reduction) [1]. Isobolographic modeling confirmed the supra-additive nature of this interaction [1].

synergism experimental pain model pharmacodynamics isobolographic analysis

Acetaminophen and Tramadol: Evidence-Driven Application Scenarios for Research and Clinical Procurement


NSAID-Contraindicated Populations Requiring Multimodal Postoperative Analgesia

Based on the equipotent analgesic efficacy of tramadol 37.5 mg/acetaminophen 325 mg versus aceclofenac 100 mg/paracetamol 325 mg in postoperative patients [1], the acetaminophen and tramadol combination is a justified selection for acute postoperative pain management in patients with absolute or relative contraindications to NSAIDs. These include individuals with renal impairment (eGFR < 30 mL/min), active or history of peptic ulcer disease, concurrent anticoagulation therapy, or cardiovascular conditions where NSAID use is cautioned. The combination provides NSAID-equivalent pain control without the gastrointestinal, renal, and cardiovascular risks associated with NSAID exposure.

Chronic Non-Cancer Pain Refractory to NSAID or COX-2 Inhibitor Therapy

The Phase III trial demonstrating significant superiority of TA-ER (tramadol 75 mg/acetaminophen 650 mg q12h) over placebo in patients with chronic low back pain inadequately controlled by prior NSAIDs or COX-2 inhibitors [1] supports the use of this extended-release formulation as a step-up therapy. The documented improvements in pain intensity reduction (≥30%), SF-36 quality-of-life domains, and Oswestry Disability Index functional scores [1] provide evidence for procurement in chronic pain management protocols where first-line NSAID therapy has failed.

Acute Dental and Oral Surgical Pain Requiring Rapid Analgesic Onset Without NSAID Exposure

With a median time to onset of perceptible pain relief of 21.0 minutes [1] and demonstrated analgesic efficacy comparable to codeine/acetaminophen/ibuprofen triple combination [1], the acetaminophen and tramadol fixed-dose combination is an evidence-supported option for acute postoperative dental pain. This scenario is particularly relevant for patients with NSAID intolerance or contraindications undergoing third molar extraction or other oral surgical procedures. The rapid onset of analgesia (approximately 21 minutes) meets the clinical requirement for fast pain relief in the immediate postoperative period.

Twice-Daily Dosing Regimen Preference for Adherence Optimization

Pharmacokinetic data demonstrate that the extended-release formulation (tramadol 75 mg/acetaminophen 650 mg q12h) achieves comparable systemic exposure (GMR for AUC0–12,ss: 0.95 for tramadol; 0.94 for acetaminophen) to the immediate-release formulation administered four times daily [1]. This supports procurement of the ER formulation in clinical or research settings where reduced dosing frequency is prioritized to improve patient adherence, particularly in chronic pain management or in elderly populations where polypharmacy and complex dosing schedules are prevalent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetaminophen and tramadol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.